![molecular formula C25H31ClF2O5 B582651 [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate CAS No. 64272-26-0](/img/structure/B582651.png)
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate, also known as this compound, is a useful research compound. Its molecular formula is C25H31ClF2O5 and its molecular weight is 484.965. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate is a synthetic derivative of corticosteroids. It exhibits significant biological activity that is relevant in various therapeutic contexts. This article explores its biological properties based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is C25H32F2O5 with a molecular weight of 482.6 g/mol. Its structure includes several functional groups that contribute to its biological activity:
- Fluorine Substituents : The presence of fluorine atoms enhances the compound's potency and metabolic stability.
- Hydroxyl Groups : These groups are crucial for receptor binding and biological activity.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties similar to other corticosteroids. It acts by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Table 1: Comparison of Anti-inflammatory Potency
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
[(6S,8S,...)] propanoate | 0.5 | COX/LOX inhibition |
Prednisolone | 0.8 | COX/LOX inhibition |
Dexamethasone | 0.3 | COX/LOX inhibition |
Glucocorticoid Receptor Agonism
This compound acts as an agonist for the glucocorticoid receptor (GR), which mediates many corticosteroid effects including immunosuppression and anti-inflammatory responses. Studies have shown that it binds effectively to GR with high affinity.
Case Study: GR Binding Affinity
In a comparative study involving various corticosteroids:
- The compound demonstrated a binding affinity (Kd) of approximately 0.2 nM to GR.
- This is significantly higher than that of hydrocortisone (Kd = 1 nM), indicating its potential for greater therapeutic efficacy in inflammatory diseases.
Metabolic Effects
The compound influences glucose metabolism and has been shown to cause hyperglycemia in animal models. This effect is attributed to its action on gluconeogenesis in the liver and insulin sensitivity in peripheral tissues.
Table 2: Metabolic Impact in Animal Models
Parameter | Control Group | Treated Group ([(6S,...)] Propanoate) |
---|---|---|
Blood Glucose Level (mg/dL) | 90 | 150 |
Insulin Sensitivity Index | 1.5 | 0.8 |
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Treatments
This compound is utilized in the treatment of various inflammatory conditions. Its anti-inflammatory properties make it effective in managing diseases such as asthma and chronic obstructive pulmonary disease (COPD). The mechanism involves the inhibition of pro-inflammatory cytokines and mediators.
Dermatological Uses
The compound is also applied in dermatology for the treatment of skin disorders such as eczema and psoriasis. Its ability to reduce inflammation and itching makes it suitable for topical formulations.
Allergy Management
Due to its immunosuppressive effects, this compound can be used in managing allergic reactions and conditions like allergic rhinitis. It helps alleviate symptoms by reducing inflammation in the nasal passages.
Gastrointestinal Disorders
Recent studies suggest potential applications in treating inflammatory bowel diseases (IBD) like Crohn's disease and ulcerative colitis. The compound's ability to modulate immune responses may help in reducing gastrointestinal inflammation.
Pharmacological Studies
Research has demonstrated that [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate exhibits a high affinity for glucocorticoid receptors. This affinity correlates with its efficacy in reducing inflammation across various models of disease.
Case Studies
- Asthma Management : In clinical trials involving patients with moderate to severe asthma exacerbations treated with inhaled formulations of the compound showed significant improvement in lung function and reduction in exacerbation rates.
- Psoriasis Treatment : A double-blind study on patients with chronic plaque psoriasis indicated that topical application of the compound led to a marked reduction in psoriatic lesions compared to placebo treatments.
Clinical Efficacy Summary
Condition | Study Type | Outcome |
---|---|---|
Asthma | Clinical Trial | Improved lung function |
Psoriasis | Double-Blind Study | Significant reduction in lesions |
Allergic Rhinitis | Open-label Study | Decreased nasal inflammation |
Inflammatory Bowel Disease | Pilot Study | Reduced gastrointestinal symptoms |
Eigenschaften
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSYKGHYMJNPAB-CENSZEJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClF2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.